Regiospecificity in AUTOTAC Synthesis
The specific 6,3-substitution pattern is required for the synthesis of benzyloxy pyridine derivatives that function as p62 protein activators [1]. Patent data explicitly requires a benzyloxy group on the pyridine ring as part of the core structure for this activity. While the exact compound is an intermediate, the requirement for a benzyloxy-substituted pyridine core to induce p62 oligomerization is a direct specification for this class, making alternative regioisomers or unsubstituted pyridines non-functional in this context [1].
| Evidence Dimension | Function in Assay System |
|---|---|
| Target Compound Data | 6-Benzyloxy-substituted pyridine-3-carbonitrile core required |
| Comparator Or Baseline | Pyridine derivatives without the specific benzyloxy substitution pattern (e.g., unsubstituted pyridine, different regioisomers) |
| Quantified Difference | Loss of p62 activation activity (qualitative requirement) |
| Conditions | Cell-based assays for p62 protein activation and autophagy induction |
Why This Matters
This class-level inference establishes a clear functional requirement for the benzyloxy-pyridine scaffold, which is most directly accessed via the target compound, preventing procurement of ineffective alternatives for this research pathway.
- [1] Yong Tae Kwon, Hyun Tae Kim, Jeong Eun Na, Chang Hoon Ji, Chang An Jung, Assignees: AUTOTAC INC., SEOUL NATIONAL UNIVERSITY R&DB FOUNDATION. Patent Application 20220298113: BENZYLOXY PYRIDINE DERIVATIVES AND USES THEREOF. 2022-09-22. View Source
